Cas no 256956-42-0 (3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole)

3-4-(ブロモメチル)フェニル-5-メチル-1,2,4-オキサジアゾールは、有機合成中間体として重要なブロモメチル基を有する複素環化合物です。1,2,4-オキサジアゾール骨格の特性により高い安定性を示し、特に医薬品や農薬の合成において有用な構造ユニットとして機能します。ブロモメチル基は求核置換反応に適しており、さらに官能基変換が可能な点が特徴です。芳香族環と複素環の共存により、分子設計の幅広い応用が期待されます。結晶性が良好で取り扱いやすく、有機溶媒への溶解性にも優れています。

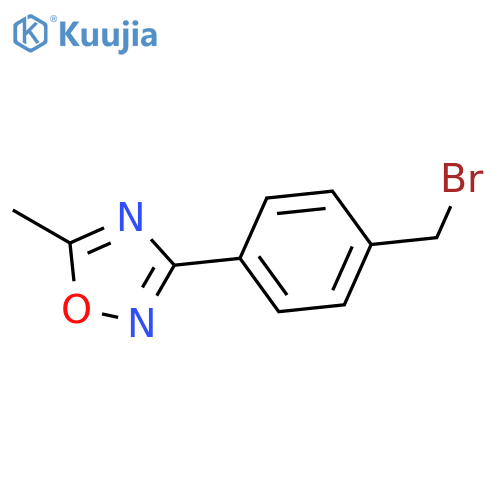

256956-42-0 structure

商品名:3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole

CAS番号:256956-42-0

MF:C10H9BrN2O

メガワット:253.095261335373

MDL:MFCD00020808

CID:246949

PubChem ID:7164590

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

- 1,2,4-Oxadiazole,3-[4-(bromomethyl)phenyl]-5-methyl-

- 3-[4-(BROMOMETHYL)PHENYL]-5-METHYL-1,2,4-OXADIAZOLE

- 3-(4-bromomethylphenyl)-5-methyl[1,2,4]oxadiazole

- 1,2,4-Oxadiazole, 3-[4-(bromomethyl)phenyl]-5-methyl-

- AMBZ0321

- BMXSEDLZMUPKSH-UHFFFAOYSA-N

- SBB101220

- FCH1325504

- RP06179

- AM85682

- EN002406

- AB0023770

- 1-CYCLOPROPYL-6,7-DIFLUORO-8-DIFLUOROMETHOXY-4-OXO-3-QUINOLINECARBOXYLICACID

- DTXSID80428187

- 256956-42-0

- FT-0691903

- 3-(4-(Bromomethyl)phenyl)-5-methyl-1 pound not2 pound not4-oxadiazole

- SCHEMBL704133

- AKOS015900086

- A877499

- 3-[4-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole, AldrichCPR

- BCP32329

- W-206972

- MFCD00020808

- AS-30706

- DB-010310

- 3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole

-

- MDL: MFCD00020808

- インチ: 1S/C10H9BrN2O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3

- InChIKey: BMXSEDLZMUPKSH-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C1C([H])=C([H])C(C2=NOC(C([H])([H])[H])=N2)=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 251.99000

- どういたいしつりょう: 251.98983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.491±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 103 °C

- ふってん: No data available

- フラッシュポイント: No data available

- 屈折率: 1.584

- ようかいど: 極微溶性(0.71 g/l)(25ºC)、

- PSA: 38.92000

- LogP: 2.93990

- じょうきあつ: No data available

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H319

- 警告文: P305+P351+P338

- 危険カテゴリコード: 22

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD83392)

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03625-0.25g |

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole |

256956-42-0 | 97% | 0.25g |

¥489 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03625-1g |

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole |

256956-42-0 | 97% | 1g |

¥1215 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03625-5g |

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole |

256956-42-0 | 97% | 5g |

¥3653 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03625-10g |

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole |

256956-42-0 | 97% | 10g |

¥6573 | 2023-09-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD83392-10g |

3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole |

256956-42-0 | 95+% | 10g |

¥6708 | 2021-08-03 | |

| eNovation Chemicals LLC | D554168-1g |

3-(4-(BroMoMethyl)phenyl)-5-Methyl-1,2,4-oxadiazole |

256956-42-0 | 97% | 1g |

$416 | 2024-05-24 | |

| Chemenu | CM192326-5g |

3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole |

256956-42-0 | 95%+ | 5g |

$413 | 2024-07-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845610-250mg |

3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole |

256956-42-0 | 95% | 250mg |

534.60 | 2021-05-17 | |

| TRC | B697468-500mg |

3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole |

256956-42-0 | 500mg |

$ 293.00 | 2023-04-18 | ||

| TRC | B697468-250mg |

3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole |

256956-42-0 | 250mg |

$ 184.00 | 2023-04-18 |

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

256956-42-0 (3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole) 関連製品

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:256956-42-0)3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole

清らかである:99%

はかる:5g

価格 ($):415.0